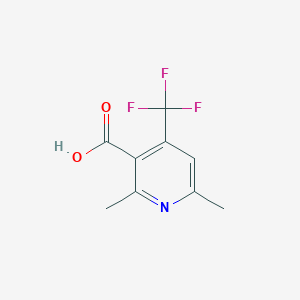
(methylsulfanyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(methylsulfanyl)formamide, also known as S-methyl carbamothioate, is an organic compound with the molecular formula C2H5NOS. It is a sulfur-containing ester that is often used in various chemical and biological applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(methylsulfanyl)formamide can be synthesized through several methods. One common approach involves the reaction of carbamothioic acid with methanol in the presence of an acid catalyst. This esterification process typically requires heating the reactants to facilitate the reaction. Another method involves the use of acid chlorides or acid anhydrides, which react with methanol to form the ester .
Industrial Production Methods
In industrial settings, the production of carbamothioic acid, S-methyl ester often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction and increase yield .
Análisis De Reacciones Químicas
Types of Reactions
(methylsulfanyl)formamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted carbamothioic acid derivatives.
Aplicaciones Científicas De Investigación
(methylsulfanyl)formamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving sulfur.
Medicine: Research has explored its potential as a precursor for drug development, especially in designing compounds with antimicrobial properties.
Mecanismo De Acción
The mechanism by which carbamothioic acid, S-methyl ester exerts its effects involves the interaction with specific molecular targets. In plants, it induces systemic acquired resistance (SAR) by activating signaling pathways associated with salicylic acid (SA), jasmonic acid (JA), and ethylene (ET). This activation leads to the expression of defense-related genes and the accumulation of defense compounds .
Comparación Con Compuestos Similares
Similar Compounds
Benzo(1,2,3)-thiadiazole-7-carbothioic acid S-methyl ester (BTH): Similar in structure and function, BTH is also used to induce SAR in plants.
Acibenzolar-S-methyl (ASM): Another compound with similar properties, used as a plant activator.
Uniqueness
(methylsulfanyl)formamide is unique due to its specific ester group, which allows for diverse chemical modifications and applications. Its ability to induce SAR in plants makes it particularly valuable in agricultural research and pest management .
Propiedades
Fórmula molecular |
C2H5NOS |
|---|---|
Peso molecular |
91.13 g/mol |
Nombre IUPAC |
S-methyl carbamothioate |
InChI |
InChI=1S/C2H5NOS/c1-5-2(3)4/h1H3,(H2,3,4) |
Clave InChI |
LADHHNUVWRWPRH-UHFFFAOYSA-N |
SMILES canónico |
CSC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-{[2-(2-Cyanoethoxy)ethyl]sulfanyl}propanenitrile](/img/structure/B8731491.png)





![4-[4-(6-Chloropyrazin-2-yl)piperazin-1-yl]butan-1-amine](/img/structure/B8731538.png)
